3-Methyldodecane

Description

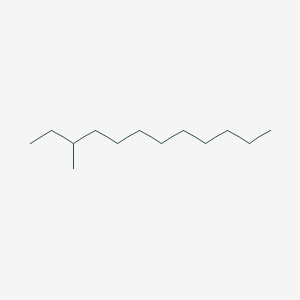

Structure

3D Structure

Properties

CAS No. |

17312-57-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3-methyldodecane |

InChI |

InChI=1S/C13H28/c1-4-6-7-8-9-10-11-12-13(3)5-2/h13H,4-12H2,1-3H3 |

InChI Key |

GRJUENNHVNYCHD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)CC |

Canonical SMILES |

CCCCCCCCCC(C)CC |

Synonyms |

DODECANE,3-METHYL- |

Origin of Product |

United States |

Chirality, Stereochemistry, and Isomerism in 3 Methyldodecane Systems

Elucidation of Stereocenters and Chiral Properties in 3-Methyldodecane

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. nih.gov This phenomenon typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. nih.gov

In the structure of this compound, the carbon atom at the third position (C-3) is a stereocenter. chemspider.com This carbon is attached to four distinct groups, which imparts chirality to the molecule. The spatial arrangement of these four different groups around the C-3 carbon can exist in two distinct, non-superimposable mirror-image forms. These two stereoisomers are known as enantiomers. nih.gov

The two enantiomers of this compound are designated as (R)-3-methyldodecane and (S)-3-methyldodecane, according to the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov This system assigns priorities to the substituents based on atomic number; the molecule is then oriented so the lowest-priority group points away from the viewer, and the sequence of the remaining three groups from highest to lowest priority is determined to be either clockwise (R-configuration) or counter-clockwise (S-configuration). nih.gov

| Substituent | Chemical Formula | CIP Priority |

|---|---|---|

| Nonyl group | -CH₂(CH₂)₇CH₃ | 1 |

| Ethyl group | -CH₂CH₃ | 2 |

| Methyl group | -CH₃ | 3 |

| Hydrogen atom | -H | 4 |

Impact of Stereoisomerism on Chemical Behavior and Reactivity

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical factor that influences the reactivity and behavior of molecules. rijournals.com Enantiomers, such as (R)- and (S)-3-methyldodecane, possess identical physical properties in an achiral environment. This includes having the same melting point, boiling point, density, and solubility in achiral solvents. tru.ca

However, their behavior diverges significantly in the presence of other chiral entities or phenomena. The primary distinction between enantiomers is their interaction with plane-polarized light. Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. khanacademy.org One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory). nih.gov

The most profound impact of stereoisomerism is observed in biological systems and chiral chemical reactions. Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they will interact with or catalyze a reaction for only one enantiomer of a substrate. tru.ca While specific reactivity data for the individual enantiomers of this compound are not extensively detailed in the literature, the fundamental principles of stereochemistry dictate that they would interact differently with chiral catalysts, enzymes, or chiral reagents. This differential interaction is because the transition states formed during a reaction involving a chiral reactant and a chiral substrate would be diastereomeric, having different energies and thus leading to different reaction rates.

| Property | Relationship Between Enantiomers |

|---|---|

| Boiling Point | Identical |

| Melting Point | Identical |

| Density | Identical |

| Solubility (in achiral solvents) | Identical |

| Optical Rotation | Equal in magnitude, opposite in sign |

| Reactivity (with achiral reagents) | Identical |

| Reactivity (with chiral reagents) | Different |

Strategies for Stereochemical Control and Enantiomeric Purity in Synthesis

The synthesis of a single enantiomer of a chiral compound, known as asymmetric or enantioselective synthesis, is a major focus in modern organic chemistry. rijournals.com Achieving high enantiomeric purity is crucial, particularly in fields like pharmaceuticals and materials science. For a molecule like this compound, several established strategies could be employed to selectively synthesize either the (R) or (S) isomer.

One common approach is asymmetric catalysis , which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rijournals.com This can involve transition-metal complexes with chiral ligands or purely organic molecules (organocatalysts). mdpi.com

Another strategy is the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to the starting material, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral pool synthesis is a third approach, where the synthesis begins with an inexpensive, enantiomerically pure natural product (like an amino acid or sugar) that already contains the desired stereochemistry. The starting material is then chemically modified to produce the target molecule.

These methods allow chemists to control the three-dimensional arrangement of atoms during a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov The efficiency of such a synthesis is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in the final mixture.

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Catalysis | Employs a chiral catalyst to influence the stereochemical pathway of a reaction. | Small amount of catalyst can generate large amounts of product; high efficiency. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Reliable and predictable control; requires additional steps for attachment and removal. |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. | Stereocenters are pre-defined; limited by the availability of suitable starting materials. |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methyldodecane

Enantioselective and Stereoselective Synthetic Pathways

The creation of a specific stereoisomer of 3-methyldodecane necessitates synthetic routes that are highly controlled in their stereoselectivity. Such methods are crucial for applications where the biological or chemical activity is dependent on the specific 3D arrangement of the molecule. hilarispublisher.com

Chiral Alkylation and Coupling Reactions

Chiral alkylation is a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol. mdpi.comharvard.edu In the context of this compound synthesis, this often involves the use of a chiral auxiliary. mdpi.comharvard.edu These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the approach of the incoming alkyl group.

One established method involves the diastereoselective methylation of an amide derived from a chiral auxiliary, such as a pseudoephedrine derivative. harvard.edu For instance, an oxazolidinone derived from a chiral amino alcohol can be acylated with dodecanoic acid and then selectively methylated at the alpha position to the carbonyl group. mdpi.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-methyl-dodecanoic acid, which can then be converted to this compound through a series of reduction steps. mdpi.com

Another powerful technique is the alkylation of tosylmethyl isocyanide (TosMIC). harvard.edu This method allows for the sequential dialkylation of the TosMIC reagent, which can be used to construct the carbon skeleton of branched alkanes with high stereoselectivity, especially when using chiral alkyl halides derived from sources like D-phenylalanine. harvard.edu

The table below outlines a representative chiral alkylation approach.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Dodecanoic acid, Chiral Oxazolidinone | Oxalyl chloride, then NaH | Chiral N-acyloxazolidinone |

| 2 | Chiral N-acyloxazolidinone | NaHMDS, Methyl iodide | Methylated N-acyloxazolidinone |

| 3 | Methylated N-acyloxazolidinone | LiAlH₄ | Chiral 2-methyldodecan-1-ol |

| 4 | Chiral 2-methyldodecan-1-ol | PPh₃, CBr₄ | Chiral 1-bromo-2-methyldodecane |

| 5 | Chiral 1-bromo-2-methyldodecane | Grignard reagent formation, then hydrolysis | (S)- or (R)-3-Methyldodecane |

This table provides a generalized pathway. Specific reagents and conditions may vary.

Asymmetric Reduction and Functionalization

Asymmetric reduction of a prochiral ketone is a highly effective strategy for establishing a chiral center. For the synthesis of chiral this compound, the precursor ketone, dodecan-3-one, can be asymmetrically reduced to form (R)- or (S)-dodecan-3-ol. This is often achieved using chiral reducing agents or catalysts.

Subsequent functionalization of the chiral alcohol is then required. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate, and then displaced with a methyl group using an organocuprate reagent. Alternatively, the alcohol can be oxidized to the corresponding ketone and then subjected to a Wittig reaction followed by hydrogenation. plymouth.ac.uk

A key consideration in these multi-step sequences is the retention or inversion of stereochemistry at each step to ensure the final product has the desired configuration.

Application of Chiral Catalysts and Auxiliaries

The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis compared to the stoichiometric use of chiral auxiliaries. hilarispublisher.comindagoochem.com Transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, when complexed with chiral ligands, can catalyze a wide range of enantioselective transformations. hilarispublisher.comnih.gov

For instance, the asymmetric hydrogenation of an appropriately substituted alkene precursor to this compound can be achieved with high enantioselectivity using a chiral rhodium or iridium catalyst. hilarispublisher.com Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis and can be applied to reactions such as Michael additions or aldol (B89426) reactions to build the chiral carbon framework. hilarispublisher.comsigmaaldrich.com

Chiral auxiliaries, like those derived from pseudoephedrine or chiral amino alcohols, remain highly effective and are often used for their reliability and high diastereoselectivity in alkylation reactions. harvard.edu The choice between a chiral catalyst and a chiral auxiliary often depends on factors such as the specific reaction, desired scale, and cost.

The following table summarizes some chiral catalysts and auxiliaries used in asymmetric synthesis.

| Catalyst/Auxiliary Type | Examples | Typical Reactions |

| Transition Metal Catalysts | Rh(DIPAMP), Ru(BINAP), Ir(PHOX) | Asymmetric Hydrogenation, Allylic Alkylation |

| Organocatalysts | Chiral Amines, Thioureas, Phosphoric Acids | Michael Addition, Aldol Reaction, Reductive Amination |

| Chiral Auxiliaries | Evans' Oxazolidinones, Pseudoephedrine | Asymmetric Alkylation, Aldol Addition |

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orgwikipedia.orgnih.gov While the direct synthesis of a simple alkane like this compound via an MCR is not common, the principles of MCRs can be applied to rapidly construct complex precursors. beilstein-journals.org For example, a Passerini or Ugi reaction could be designed to assemble a molecule containing the necessary carbon backbone and functional groups, which could then be converted to this compound in subsequent steps. wikipedia.org

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. researchgate.net These reactions can be initiated by a single catalytic event and can lead to a significant increase in molecular complexity in a single step. A hypothetical cascade for a this compound precursor could involve an initial aldol condensation followed by an intramolecular cyclization and ring-opening sequence. researchgate.net

Chemo-Enzymatic and Biocatalytic Syntheses

The integration of enzymatic transformations with chemical synthesis, known as a chemo-enzymatic approach, leverages the high selectivity of enzymes for specific reactions. nih.govrsc.org This is particularly valuable for achieving high regio- and stereoselectivity, often under mild reaction conditions. nih.gov

Enzymatic Transformations for Regio- and Stereoselectivity

Enzymes, such as lipases, esterases, and dehydrogenases, are powerful catalysts for asymmetric synthesis. rsc.org Their ability to differentiate between enantiomers or prochiral faces of a substrate allows for the synthesis of optically pure compounds.

For the synthesis of chiral this compound precursors, lipases can be used for the kinetic resolution of a racemic mixture of 3-hydroxydodecane. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols, both in high enantiomeric excess.

Alcohol dehydrogenases can be employed for the asymmetric reduction of dodecan-3-one to produce a single enantiomer of 3-hydroxydodecane. These enzymatic reductions often exhibit excellent enantioselectivity.

Furthermore, some microorganisms can be engineered to produce branched-chain alkanes directly from fatty acid derivatives. google.com While direct synthesis of this compound in this manner is still an area of active research, the potential for biocatalytic production of specific branched alkanes is significant. Recent research has also explored the use of cytochrome P450 enzymes for the decarboxylation of fatty acids to produce terminal alkenes, which could serve as precursors for branched alkanes. researchgate.net

The table below highlights some enzymatic transformations relevant to the synthesis of this compound precursors.

| Enzyme Class | Transformation | Substrate Example | Product |

| Lipase | Kinetic Resolution | (R/S)-3-Hydroxydodecane | (R)-3-Acetoxy-dodecane and (S)-3-Hydroxydodecane |

| Alcohol Dehydrogenase | Asymmetric Reduction | Dodecan-3-one | (S)- or (R)-3-Hydroxydodecane |

| Cytochrome P450 | Oxidative Decarboxylation | Fatty Acids | Terminal Alkenes |

Integrated Chemo-Enzymatic Cascade Approaches

The synthesis of complex organic molecules like this compound can benefit significantly from integrated chemo-enzymatic approaches, which combine the high selectivity of biocatalysts with the broad reaction scope of chemical synthesis. nih.gov These strategies often fall into categories such as the use of enzymes for regio- and stereoselective functionalization, the generation of highly reactive intermediates, or the construction of complex scaffolds in a single step. nih.gov

While a dedicated chemo-enzymatic synthesis for this compound is not extensively documented, the principles can be applied. For instance, enzymes can be employed to create chiral precursors which are then elaborated through chemical means. An engineered E. coli strain has been used to produce a mixture of short-chain alkanes, including 2-methyldodecane (B72444), through a multi-enzyme cascade involving a thioesterase, fatty acyl-CoA synthetase, fatty acyl-CoA reductase, and fatty aldehyde decarbonylase. researchgate.net This demonstrates the viability of using enzymatic pathways to generate branched alkanes. Such biologically produced intermediates could then be chemically modified.

Furthermore, cascade reactions, where multiple transformations occur in a single pot, are central to this approach. researchgate.netacs.org For example, a nanoconfined four-enzyme cascade system has been developed that integrates electrochemical and chemical energy sources to drive the reduction of carboxylic acids. acs.org This highlights the potential for creating sophisticated, multi-catalyst systems that could be adapted for the synthesis of specific branched alkanes from renewable feedstocks.

Electrochemical Synthesis and Mechanistic Insights

Electrochemical methods offer a powerful alternative for hydrocarbon synthesis, often proceeding under mild conditions and driven by electricity, which can be sourced from renewable inputs. rsc.orgresearchgate.net

The Kolbe electrolysis is a classic electrochemical reaction that involves the anodic decarboxylation of two carboxylate ions to form a new carbon-carbon bond via a radical mechanism. wikipedia.orgunacademy.com This method is a general technique for producing hydrocarbons from carboxylic acids. aakash.ac.in While the dimerization of a single carboxylic acid (R-COOH) yields a symmetrical alkane (R-R), the cross-coupling of two different carboxylic acids (R1-COOH and R2-COOH) can produce unsymmetrical alkanes like this compound (R1-R2). wikipedia.org The synthesis of this compound (a C13 alkane) could theoretically be achieved through the cross-Kolbe reaction of 2-methylbutanoic acid and decanoic acid.

A specific and effective synthesis of this compound has been reported via the Kolbe electrolysis of 10-undecenoic acid and acetic acid, achieving a notable 58% yield. rsc.org This process highlights a more complex pathway than simple dimerization, showcasing the versatility of anodic decarboxylation in constructing specific hydrocarbon frameworks. rsc.org

The success and selectivity of electrochemical syntheses like the Kolbe reaction are highly dependent on the precise control of various electrolytic parameters. rsc.org The choice of solvent is critical; methanol (B129727) is often considered an optimal medium for Kolbe dimerization because it inhibits competing oxidation reactions. rsc.org The presence of even small amounts of water can decrease the yield of the desired hydrocarbon product. rsc.org

Current density is another key variable. Lower current densities can favor non-Kolbe pathways, leading to products like esters and alcohols, whereas higher current densities typically promote the desired radical dimerization. rsc.org Other factors such as electrolyte composition, temperature, and electrode material also play a crucial role in determining the reaction's outcome. errin.eu For the synthesis of this compound from 10-undecenoic acid and acetic acid, specific conditions were utilized to maximize the yield. rsc.org

Table 1: Electrolytic Parameters for the Synthesis of this compound via Kolbe Electrolysis This interactive table summarizes the specific reaction conditions reported for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Precursors | 10-undeclenoic acid, Acetic acid | rsc.org |

| Electrolyte | Sodium acetate | rsc.org |

| Solvent | Ethanol (EtOH) | rsc.org |

| Electrode | Platinum (Pt) | rsc.org |

| Cell Type | One compartment cell | rsc.org |

| Temperature | 323 K | rsc.org |

| Current Density | 0.015–0.025 A cm⁻² | rsc.org |

| Reported Yield | 58% | rsc.org |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for 3-Methyldodecane Transformations

The transformation of this compound, a branched alkane, is predominantly achieved through processes such as catalytic hydroisomerization and cracking. These reactions are crucial in petroleum refining to improve the quality of fuels. The mechanisms involve the formation of highly reactive cationic intermediates on acidic catalyst surfaces.

Hydroisomerization:

The hydroisomerization of alkanes like this compound is a key process for increasing the octane (B31449) number of gasoline. This transformation occurs on bifunctional catalysts that possess both metallic and acidic sites. researchgate.net The generally accepted mechanism proceeds through several steps:

Dehydrogenation: The this compound molecule first comes into contact with a metallic site on the catalyst (e.g., Platinum). It undergoes dehydrogenation to form a corresponding alkene, 3-methyl-dodecene, and releases hydrogen. researchgate.netuva.nl

Protonation and Carbocation Formation: The resulting alkene migrates to a Brønsted acid site on the catalyst support (e.g., a zeolite). The acidic proton attacks the double bond, forming a tertiary carbenium ion (carbocation). The initial formation would be a secondary carbocation if the double bond is not at the branch point, which would then rapidly rearrange to a more stable tertiary carbocation.

Skeletal Isomerization: The tertiary carbocation intermediate is unstable and can undergo a series of rapid skeletal rearrangements. This involves 1,2-hydride shifts and 1,2-methyl shifts, leading to the formation of various isomeric carbocations. For instance, the methyl group can shift its position along the dodecane (B42187) backbone, or the backbone itself can rearrange to form more highly branched structures, such as dimethylundecanes or ethyl- and propyl- isomers. mdpi.com

Deprotonation: The rearranged carbocation can lose a proton from a carbon atom adjacent to the positive charge, forming a new, more branched alkene isomer.

Hydrogenation: This branched alkene then migrates back to a metal site where it is hydrogenated, yielding a multi-branched alkane isomer. researchgate.netuva.nl

Catalytic Cracking:

Catalytic cracking breaks down large hydrocarbon molecules like this compound into smaller, more valuable molecules like gasoline and light olefins. This process also proceeds via a carbenium ion mechanism on solid acid catalysts, typically zeolites. davidpublisher.com

Initiation: The reaction can be initiated in a few ways. A Brønsted acid site on the catalyst can protonate a trace amount of olefin present in the feed, or it can directly protonate a C-H bond in the alkane (a higher energy process) to form a carbenium ion and H₂. Alternatively, a Lewis acid site can abstract a hydride ion (H⁻) from the alkane, directly forming a carbenium ion. davidpublisher.com For this compound, hydride abstraction would preferentially occur at the tertiary carbon, forming the stable 3-methyl-3-dodecyl cation.

Propagation via β-Scission: The large carbenium ion undergoes cracking through a process called β-scission. The C-C bond in the beta position relative to the positively charged carbon breaks. This cleavage results in the formation of a smaller, stable alkene and a new, smaller carbenium ion. uva.nl For example, the 3-methyl-3-dodecyl cation can cleave at various points, leading to a range of smaller olefins and carbocations.

Isomerization and Hydrogen Transfer: The newly formed carbocations can undergo isomerization as described above. They can also participate in hydrogen transfer reactions, where a carbocation abstracts a hydride ion from another hydrocarbon molecule (alkane or olefin), leading to the formation of a saturated alkane and a new carbocation. This process is crucial for the production of paraffins and aromatics in the final product mix. mdpi.com

Catalytic Cycle Analysis and Catalyst Design Principles

The catalytic transformations of this compound rely on sophisticated catalysts whose design is critical for achieving desired product selectivity and process efficiency. The analysis of the catalytic cycle provides insight into the principles guiding catalyst design.

Catalytic Cycle for Hydroisomerization:

The hydroisomerization of this compound operates on a bifunctional catalytic cycle, which is a sequence of reactions where intermediates are passed between two different types of active sites (metal and acid). uva.nlrsc.org

Step 1 (Metal Site): Reactant alkane (this compound) adsorbs on a metal site (e.g., Pt, Pd) and is dehydrogenated to an alkene intermediate (3-methyldodecene).

Step 2 (Migration): The alkene desorbs from the metal site and diffuses to an acid site.

Step 3 (Acid Site): The alkene is protonated at a Brønsted acid site, forming a carbenium ion. This ion undergoes skeletal rearrangement to a more branched isomer.

Step 4 (Migration): The isomerized carbenium ion deprotonates to form a branched alkene, which then migrates back to a metal site.

Step 5 (Metal Site): The branched alkene is hydrogenated to the final iso-alkane product, which then desorbs from the catalyst surface, completing the cycle.

Catalyst Design Principles:

The efficiency of these transformations is governed by several key catalyst properties:

Metal-Acid Balance: A crucial design principle is the balance between the metal and acid functions of the catalyst. rsc.org An optimal ratio of metal sites to acid sites is necessary. If the acid sites are too numerous or too strong relative to the metal sites, the carbenium ion intermediates will have a longer residence time on the acid sites, increasing the likelihood of undesired cracking reactions (β-scission) over isomerization. Conversely, if the metal function is dominant, the reaction may be limited by the rate of isomerization. rsc.orgbcrec.id

Pore Architecture: The porous structure of the catalyst support (often a zeolite like ZSM-22 or ZSM-5) is critical. researchgate.net The pore size and shape can influence which isomers are formed, a concept known as shape selectivity. For producing multi-branched isomers from long-chain alkanes like dodecane, hierarchical zeolites with both micropores and mesopores are advantageous. The micropores provide shape selectivity, while the mesopores enhance the diffusion of the bulky reactant and product molecules, preventing pore blockage and minimizing secondary cracking reactions. rsc.orgresearchgate.net

Acid Site Strength and Density: The strength and concentration of Brønsted acid sites affect catalyst activity and selectivity. Weak to medium strength acid sites are generally preferred for isomerization, as very strong acid sites tend to promote cracking. uva.nlbcrec.id

Metal Function: The choice of metal (typically platinum or palladium) and its dispersion on the support are important. The metal must efficiently perform the hydrogenation/dehydrogenation steps without promoting excessive hydrogenolysis (C-C bond cleavage on the metal surface).

The table below summarizes key catalyst design parameters for alkane isomerization.

| Parameter | Design Principle | Rationale |

| Active Sites | Bifunctional (Metal and Acid) | Enables the sequential dehydrogenation-isomerization-hydrogenation mechanism. researchgate.net |

| Metal Component | Noble metals (e.g., Pt, Pd) | High activity for hydrogenation/dehydrogenation at moderate temperatures. uva.nl |

| Acid Support | Zeolites (e.g., ZSM-22, SAPO-11) | Provides strong Brønsted acid sites and shape-selective porous structures. researchgate.net |

| Metal-Acid Balance | Optimized ratio of metal to acid sites | Controls the residence time of carbenium ion intermediates to favor isomerization over cracking. rsc.org |

| Pore Structure | Hierarchical (Micro/Mesoporous) | Enhances diffusion of bulky molecules, preventing secondary cracking and deactivation. rsc.org |

| Acidity | Moderate acid strength and density | Minimizes cracking reactions that are favored by very strong acid sites. bcrec.id |

Investigation of Intermediates and Transition States

The reaction pathways for this compound transformations are dictated by the formation and stability of high-energy species known as intermediates and transition states. unipg.it

Reactive Intermediates:

The primary reactive intermediates in both hydroisomerization and catalytic cracking of this compound are carbenium ions (carbocations). davidpublisher.com These are positively charged carbon species that are highly reactive and have a short lifespan. unipg.itsolubilityofthings.com

Formation: As discussed, carbenium ions are formed when an alkene intermediate is protonated by a Brønsted acid site or when a hydride ion is abstracted from an alkane by a Lewis acid site. researchgate.netdavidpublisher.com In the case of this compound, the initial formation of a tertiary carbocation at the C-3 position is highly favored due to its greater stability compared to secondary or primary carbocations.

Stability and Rearrangement: The stability of carbenium ions follows the order: tertiary > secondary > primary. Reactions proceed through the most stable available intermediate. The initially formed carbenium ion will rapidly rearrange to a more stable isomer if possible, via hydride and methyl shifts. This drive towards stability is the basis for skeletal isomerization.

Fate: The carbenium ion intermediate can follow several pathways:

Isomerization: Rearrangement to a different carbocation isomer.

Deprotonation: Loss of a proton to form an alkene.

β-Scission (Cracking): Cleavage of a C-C bond to yield a smaller alkene and a smaller carbocation. uva.nl

Hydride Transfer: Abstraction of a hydride from another molecule to become a saturated alkane. mdpi.com

The table below illustrates the types of carbenium ion intermediates involved in the transformation of this compound.

| Intermediate Type | Example Structure | Role in Reaction |

| Secondary Carbenium Ion | A dodecyl cation with the charge on a secondary carbon | Less stable; rapidly rearranges to a tertiary ion. |

| Tertiary Carbenium Ion | 3-methyl-3-dodecyl cation | More stable; key intermediate for both isomerization and cracking. |

| Rearranged Tertiary Ion | e.g., 4-methyl-4-dodecyl cation | Product of skeletal isomerization via methyl/hydride shifts. |

| Cracked Carbenium Ion | e.g., sec-butyl cation | Product of β-scission; a smaller, reactive intermediate. |

Transition States:

A transition state is the highest energy point on the reaction coordinate between a reactant/intermediate and a product/intermediate. unipg.ityoutube.com It represents a transient molecular configuration where bonds are in the process of breaking and forming. solubilityofthings.com Unlike intermediates, which are energy minima (valleys on an energy diagram), transition states are energy maxima (peaks) and cannot be isolated. unipg.ityoutube.com

In Isomerization: The rearrangement of a carbenium ion, such as a 1,2-methyl shift, proceeds through a transition state. For example, in the shift of a methyl group, the transition state involves a three-center, two-electron bond where the methyl group is partially bonded to both the original and the target carbon atoms.

In Cracking: The β-scission reaction also involves a specific transition state. As the C-C bond beta to the carbocation center elongates and breaks, the pi bond of the new alkene begins to form.

Hammond's Postulate: According to Hammond's postulate, the structure of the transition state for a given step will more closely resemble the species (reactant or product) to which it is closer in energy. unipg.it Since the formation of carbenium ions is typically an endothermic step, the transition state will resemble the structure of the high-energy carbenium ion itself. This principle helps chemists understand the factors that stabilize or destabilize the transition state, thereby affecting the reaction rate.

Environmental Distribution, Fate, and Biogeochemical Pathways of 3 Methyldodecane

Natural Occurrence and Anthropogenic Contributions in Environmental Compartments

The presence of 3-Methyldodecane in the environment is widespread, stemming from its inclusion in biological organisms and its role as a component in major industrial and commercial products.

This compound has been identified as a volatile organic compound (VOC) or chemical constituent in a variety of living organisms. In the plant kingdom, it has been detected in the volatile profiles of chickpea seeds (Cicer arietinum) and mature peach leaves (Prunus persica). mdpi.comresearchgate.netresearchgate.net It is also a constituent of propolis, a resinous mixture produced by honeybees from plant sources, and has been identified in the leaves of plants from the Schinus genus. conicet.gov.ardavidpublisher.com Furthermore, it is produced by the microalga Botryococcus sp., a promising source for biofuels. ipindexing.com

In other organisms, this compound has been reported in the marine bristle worm Platynereis dumerilii. nih.gov It is also found as a product of microbial metabolism and has been detected in emissions from biowaste, such as cow manure and material in biogas plants. researchgate.netresearchgate.netuniversiteitleiden.nlwindows.net

| Biogenic Source Category | Specific Source | Reference |

|---|---|---|

| Plants | Chickpea Seeds (Cicer arietinum) | mdpi.comresearchgate.net |

| Plants | Mature Peach Leaves (Prunus persica) | researchgate.net |

| Plant-derived/Animal Product | Propolis | conicet.gov.ar |

| Plants | Schinus Species Leaves | davidpublisher.com |

| Microalgae | Botryococcus sp. | ipindexing.com |

| Marine Organisms | Platynereis dumerilii (Bristle Worm) | nih.gov |

| Microbial/Waste Emissions | Cow Manure, Biogas Digestate | researchgate.netresearchgate.net |

As a C13 isoalkane, this compound is a naturally occurring component of fossil fuels. researchgate.netifpenergiesnouvelles.fr It has been identified in crude oil samples from various geological locations and is also found in petroleum-derived products. researchgate.netresearchgate.netnih.govgoogle.com Its presence has been confirmed in ancient marine sediments dating back to the lower Eocene epoch. deepseadrilling.org

Anthropogenic activities contribute significantly to its presence in the atmosphere. This compound has been detected in atmospheric samples related to industrial emissions, such as those from coatings and solvents. ca.gov It has also been measured in bleed air from aircraft engines during simulated fluid contamination events. bts.gov Studies quantifying volatile organic compounds in urban environments have identified this compound in both indoor and outdoor air, with sources linked to vehicle emissions and consumer products. mdpi.comresearchgate.netresearchgate.net

| Environmental Mixture | Context/Source | Reference |

|---|---|---|

| Crude Oil | Component of medium molecular weight hydrocarbons | researchgate.netifpenergiesnouvelles.frnih.gov |

| Petroleum Products | General component of petroleum-derived fuels | nih.gov |

| Geological Formations | Lower Eocene marine sediments | deepseadrilling.org |

| Atmospheric Samples | VOC emissions from industrial coatings | ca.gov |

| Atmospheric Samples | Aircraft engine bleed air | bts.gov |

| Atmospheric Samples | Urban indoor and outdoor air | mdpi.comresearchgate.net |

Advanced Degradation Studies and Environmental Persistence

The environmental persistence of this compound is determined by its susceptibility to degradation processes, primarily through microbial action. As a branched alkane, its structure influences the rate and pathways of its breakdown.

The primary mechanism for the environmental removal of alkanes like this compound is biotic degradation by microorganisms. researchgate.netconcawe.eu The process is initiated by the oxidation of the hydrocarbon chain, which introduces functional groups that can be further metabolized. For branched alkanes, the initial enzymatic attack is a critical and often rate-limiting step. Following initial oxidation, the molecule is typically broken down into smaller units, such as fatty acids, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biomass formation. mdpi.com Studies on the biodegradation of complex hydrocarbon mixtures in environments like seawater and those impacted by hydraulic fracturing confirm that branched alkanes are degraded by native microbial populations. researchgate.netrsc.org

While studies specifically detailing the enzymatic degradation of this compound are limited, the mechanisms for similar hydrocarbons are well-documented. The biodegradation of alkanes is primarily initiated by oxygenase enzymes that catalyze the incorporation of oxygen into the hydrocarbon substrate. mdpi.com

Key enzyme systems involved in this initial oxidation step include:

Cytochrome P450 monooxygenases: This superfamily of enzymes is known to hydroxylate alkanes, creating an alcohol that is more water-soluble and can be further oxidized to an aldehyde and then a carboxylic acid. mdpi.com

Alkane hydroxylases: These enzymes, particularly those in the AlmA family, are specialized for the terminal or sub-terminal oxidation of long-chain alkanes. mdpi.com

Oxidative enzymes: Other broad-spectrum oxidative enzymes, such as laccases, have shown potential in degrading a wide range of recalcitrant organic pollutants and may contribute to the breakdown of hydrocarbon molecules in certain environments. nih.govresearchgate.net

Following the initial hydroxylation, further metabolism involves alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid, which then undergoes β-oxidation.

The rate and efficiency of this compound biodegradation are influenced by several environmental and biological factors.

Temperature: Research on petroleum hydrocarbon degradation demonstrates that temperature is a critical factor. concawe.eursc.org Biodegradation kinetics are generally faster at warmer temperatures, though microbial communities adapted to colder environments can still effectively degrade these compounds, albeit at slower rates. concawe.eursc.org

Microbial Community Composition: The specific microorganisms present in an environment (the inoculum) play a significant role. Environments with a history of hydrocarbon exposure often harbor microbial communities with a greater capacity for degradation. researchgate.net However, studies have shown that the incubation temperature can have a more substantial impact on the microbial composition and degradation rates than the original source of the inoculum (e.g., winter vs. summer water). concawe.eursc.org

Chemical Structure: The branched nature of this compound can influence its degradation rate compared to linear alkanes. Extensive branching can sometimes hinder enzymatic attack, potentially leading to slower degradation compared to n-alkanes of similar carbon number. researchgate.net

Biotic Degradation Pathways and Microbial Metabolism.

Environmental Compartmentalization and Transport Phenomena.

The movement and distribution of this compound in the environment are governed by its physicochemical properties, primarily its volatility, low water solubility, and high affinity for organic matter. nih.govroutledge.com As a member of the C11-C13 isoalkane group, it is considered a Volatile Organic Compound (VOC). europa.eu

Due to its volatility and low water solubility, this compound released into the environment will preferentially partition into the atmosphere and sorb to soil, sediment, and organic matter rather than remaining in the aqueous phase. europa.eu Its propensity to move from water to fatty tissues (lipophilicity) means it has the potential to bioaccumulate in organisms.

In the atmosphere, it can be transported over distances before being degraded, primarily by reaction with OH radicals. ucr.edu If released to water, a significant fraction will volatilize to the air. The remainder will adsorb strongly to suspended solids and sediment. Similarly, when released to soil, this compound is expected to have low mobility due to its strong adsorption to soil organic carbon. Transport through soil to groundwater is therefore expected to be limited.

Table 2: Predicted Environmental Compartmentalization of this compound This interactive table summarizes the likely distribution and primary transport phenomena for this compound in the environment.

| Environmental Compartment | Predominant Fate and Transport Behavior | Key Physicochemical Drivers |

|---|---|---|

| Air | Volatilization from soil/water; atmospheric transport; degradation by OH radicals. | High vapor pressure; low water solubility. |

| Water | Rapid volatilization to the atmosphere; strong adsorption to sediment and suspended particles. | Low water solubility; high octanol-water partition coefficient (Kow). |

| Soil/Sediment | Strong adsorption to organic matter; low mobility and leaching potential. | High soil organic carbon-water (B12546825) partitioning coefficient (Koc). |

| Biota | Potential for bioaccumulation in fatty tissues of organisms. | High lipophilicity (high Kow). |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen oxides (NO, NO₂) |

| Hydroxyl radical (OH) |

| Nitrate radical (NO₃) |

Advanced Analytical Methodologies for 3 Methyldodecane Characterization

Strategies for Sample Preparation and Derivatization in Complex Matrices

The accurate quantification and identification of 3-methyldodecane, a volatile organic compound (VOC), in complex matrices such as environmental (water, soil, air) or biological (blood, tissue, manure) samples presents significant analytical challenges. mdpi.comnih.govnih.gov The complexity of these matrices can cause interferences, and the volatile nature of this compound requires specialized extraction and concentration techniques to ensure its efficient recovery and prevent loss. mdpi.compsu.edu The primary goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.com

Headspace (HS) Analysis: Headspace analysis is a prevalent technique for extracting VOCs from solid or liquid samples. mdpi.com The sample is placed in a sealed vial and typically heated to promote the partitioning of volatile compounds like this compound from the matrix into the gas phase (headspace) above the sample. mdpi.com An aliquot of this gas is then injected into the GC-MS system.

Static Headspace: In this approach, the sample is allowed to equilibrate at a set temperature, and a fixed volume of the headspace gas is sampled. It is simple and rapid but may lack the sensitivity required for trace-level analysis.

Dynamic Headspace (Purge-and-Trap): This method involves passing an inert gas through the sample, which strips the VOCs and carries them onto a sorbent trap. The trap is then rapidly heated to desorb the concentrated analytes into the GC. This technique offers significantly higher sensitivity than static headspace. An innovative headspace collecting device has been shown to be effective for sampling VOCs like tridecane (B166401) from insect samples, a technique applicable to similar hydrocarbons. openagrar.de

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that has proven highly effective for a wide range of VOCs, including hydrocarbons, in complex matrices. nih.govmdpi.comrsc.org It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. rsc.org The fiber is exposed to the sample's headspace or immersed directly into a liquid sample, where analytes partition into the coating until equilibrium is reached. psu.edu The fiber is then retracted and transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis. nih.gov

Fiber Selection: For a nonpolar alkane like this compound, a nonpolar fiber coating such as polydimethylsiloxane (B3030410) (PDMS) is suitable. nih.govrsc.org For broader VOC profiles that might include this compound, combination fibers like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often employed to trap a wider range of compounds. nih.govchrom-china.com

Matrix Effects: The presence of other organic matter, such as proteins or humic substances in biological or environmental samples, can influence the partitioning of the analyte onto the SPME fiber. nih.gov Method optimization, including adjustments to temperature, extraction time, and the addition of salt ("salting out"), is often necessary to achieve consistent and quantitative results. mdpi.comchrom-china.com Studies have successfully used HS-SPME to identify this compound in complex samples like animal manure and roasted chickpeas. chrom-china.comresearchgate.net

Derivatization: Derivatization is a chemical modification process used to enhance a compound's suitability for analysis. slideshare.net For many metabolites, this involves increasing volatility or thermal stability. nih.gov However, for volatile alkanes like this compound, derivatization is generally unnecessary as they are already sufficiently volatile and thermally stable for GC analysis. researchgate.net Furthermore, alkanes lack the polar functional groups (e.g., -OH, -NH2, -COOH) that are the typical targets for common derivatizing agents like silylating or acylating reagents. researchgate.netnih.gov Therefore, sample preparation strategies for this compound focus on extraction and concentration rather than chemical derivatization.

| Method | Principle | Applicable Matrices | Key Advantages | Limitations |

| Static Headspace (HS) | Analyte partitions between sample and gas phase in a sealed vial at equilibrium; gas phase is injected. mdpi.com | Water, blood, soil, food | Simple, rapid, easily automated, minimal sample handling. | Limited sensitivity for trace concentrations. |

| Dynamic HS (Purge-and-Trap) | Inert gas purges volatiles from the matrix onto a sorbent trap, which is then thermally desorbed. | Water, soil, air | High sensitivity, effective for trace analysis, exhaustive extraction possible. | More complex instrumentation, potential for analyte breakthrough. |

| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber adsorbs/absorbs analytes from the headspace, followed by thermal desorption in a GC injector. psu.edursc.org | Water, air, blood, food, manure. chrom-china.com | Solvent-free, combines extraction and concentration, high sensitivity, reusable fibers. mdpi.com | Matrix effects can be significant nih.gov, requires careful method optimization, fiber lifetime is limited. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) to extract analytes from a solid matrix. kirj.ee | Soil, sediment, solid waste | Fast, uses non-toxic solvents, selective extraction possible by tuning pressure/temperature. | High initial instrument cost, less common for routine VOC analysis. |

Computational Chemistry and Theoretical Studies of 3 Methyldodecane

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanics (QM) and, more specifically, Density Functional Theory (DFT), are cornerstone methods for calculating the electronic structure and energy of molecules. researchgate.netarxiv.org These ab initio methods are used to predict a wide range of molecular properties without prior experimental data. bibliomed.org For a molecule like 3-methyldodecane, DFT can be employed to optimize its geometry, determine its vibrational frequencies, and calculate its thermochemical properties. researchgate.netusp.br

The electronic structure of a molecule, which includes the arrangement of its molecular orbitals, governs its reactivity. scirp.org For this compound, theoretical studies help predict its behavior in various chemical environments, such as the atmosphere. One key area of study is the prediction of its atmospheric reactivity, particularly its potential to form ground-level ozone.

Models like the Statewide Air Pollution Research Center (SAPRC) chemical mechanisms are used to predict the Maximum Incremental Reactivity (MIR), a measure of a volatile organic compound's (VOC) ozone formation potential. researchgate.net These models rely on calculated or estimated kinetic data, such as the rate constant for the reaction with the hydroxyl radical (HO•), which is a primary atmospheric oxidant. The reactivity of this compound has been assessed using these models, providing valuable data for air quality management.

| Parameter | Value | Units |

|---|---|---|

| Rate Constant (k(HO•)) | 1.57e-11 | cm³/molecule-sec |

| Maximum Incremental Reactivity (MIR) | 0.54 | g O₃ / g VOC |

Theoretical methods are crucial for deriving thermochemical and kinetic parameters that might be difficult to measure experimentally. tcd.ieresearchgate.net DFT calculations can be used to determine properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com

Kinetic parameters, such as activation energies and reaction enthalpies for specific reactions, can also be computed. A study on the isomers of this compound, specifically 2-methyldodecane (B72444) and 4-methyldodecane, utilized DFT (M06-2X method) to investigate the hydrogen abstraction reaction by a hydrogen atom. usp.br This reaction is a fundamental step in combustion and atmospheric degradation processes. The study showed that the inclusion of a methyl group on the dodecane (B42187) chain influences reaction barriers and enthalpies. usp.br The position of the methyl group affects which radical product is formed, which is critical for understanding subsequent reactions, such as those leading to soot formation. usp.br While this study did not include this compound directly, its findings on isomers provide a strong basis for estimating its kinetic behavior. usp.br

| Property | Value | Units |

|---|---|---|

| Enthalpy of formation at standard conditions (ΔfH°gas) | -349.8 ± 3.1 | kJ/mol |

| Ideal gas heat capacity (Cp,gas) | 456.97 | J/mol·K |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 62.8 ± 0.6 | kJ/mol |

Data sourced from Cheméo chemeo.com.

Molecular Dynamics Simulations and Conformational Analysis

Due to its flexible alkyl chain, this compound can exist in numerous spatial arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insight into their conformational landscape. ethz.chacs.org

Chemoinformatics and QSAR/QSPR Modeling for Structure-Property Relationships

Chemoinformatics applies computational methods to analyze chemical data, often to establish relationships between a molecule's structure and its properties. copernicus.org Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a key area of chemoinformatics that develops mathematical models to predict physicochemical properties or biological activities. bibliomed.orgresearchgate.netmedcraveonline.com These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties. researchgate.net

For this compound, QSPR models have been used to predict various properties. For instance, models based on topological indices, which are derived from the 2D representation of the molecule, have been applied to predict boiling points. uva.nl Other QSPR studies have focused on predicting chromatographic retention indices, which are important for analytical identification. bibliomed.orgnih.gov A study on a large set of alkane solutes developed a QSPR model for Kovats retention indices using Abraham model solute descriptors, which account for different types of intermolecular interactions. bibliomed.org this compound was included in the dataset for this work. bibliomed.org

| Property | Experimental Value | Calculated Value (QSPR) |

|---|---|---|

| Kovats Retention Index (I) | 1272.0 | 1271.8 |

Data sourced from a study on Abraham model descriptors bibliomed.org.

3 Methyldodecane in Biomarker and Natural Product Research

Identification and Validation as a Chemical Biomarker

3-Methyldodecane, a branched-chain alkane, has been identified in various research contexts as a potential chemical biomarker. A chemical biomarker is a substance used as an indicator of a biological state, process, or condition. The presence or specific concentration of this compound in biological or environmental samples can provide information about metabolic activities, the presence of certain organisms, or exposure to particular substances. Its identification as a volatile organic compound (VOC) in exhaled breath has led to its investigation as a non-invasive indicator of disease. nih.gov For instance, one study exploring volatile signatures for lung cancer detection identified this compound as part of a panel of potential biomarkers. nih.gov

The validation process for a biomarker like this compound involves repeated detection and correlation with the condition of interest across multiple studies and diverse populations. While it has been flagged in initial biomarker discovery studies, its validation is an ongoing process requiring further research to establish its sensitivity and specificity for any given condition.

The presence of this compound has been linked to the metabolic activities of various organisms and specific environmental contexts. As a microbial volatile organic compound (MVOC), its emission is a hallmark of the secondary metabolism of certain microorganisms.

Fungal and Bacterial Metabolism: Research has shown that this compound is produced by the fungi Aspergillus flavus and Fusarium verticillioides, which are known for producing mycotoxins. uliege.be It has also been identified as a secondary metabolite produced by the bacterium Fictibacillus barbaricus. scielo.br The production of such volatile compounds is integral to the life cycle and chemical communication of these microbes.

Environmental Occurrence: Beyond microbial sources, this compound has been detected in diverse environmental matrices. It has been identified in the volatiles released from horse and donkey manure, indicating its association with herbivore digestion and microbial decomposition processes within these substrates. omu.edu.tr Furthermore, it has been measured as an indoor air contaminant, where its presence was associated with food sources like chickpea seeds. mdpi.com

The following table summarizes research findings on the association of this compound with specific biological and environmental conditions.

| Research Area | Finding | Associated Organism/Condition |

| Human Health | Identified as a potential volatile biomarker in exhaled breath. nih.gov | Lung Cancer |

| Microbiology | Detected as a volatile organic compound (VOC) emitted during growth. uliege.be | Aspergillus flavus, Fusarium verticillioides |

| Microbiology | Identified as a secondary metabolite. scielo.br | Fictibacillus barbaricus |

| Environmental Science | Found in volatile emissions from animal waste. omu.edu.tr | Horse and Donkey Manure |

| Indoor Air Quality | Associated with the presence of certain food items. mdpi.com | Chickpea Seeds |

In the fields of geochemistry and environmental forensics, this compound serves as a useful molecular marker for characterizing and tracing petroleum contamination. rsc.orgitrcweb.org As a type of branched alkane, or iso-paraffin, it is a component of many crude oils and refined petroleum products.

Environmental forensics utilizes detailed chemical analysis to determine the source, age, and transformation processes of contaminants in the environment. itrcweb.orgnih.gov The analysis of hydrocarbons, often termed PIANO (n-P araffins, I so-paraffins, A romatics, N aphthenes, O lefins) analysis, provides a chemical fingerprint of a given sample. rsc.org

Within this framework, this compound contributes to the iso-paraffin portion of the fingerprint. The relative abundance of this compound and other branched alkanes compared to straight-chain alkanes (n-paraffins) can help distinguish between different sources of petroleum. Furthermore, because branched alkanes are generally more resistant to biodegradation than their straight-chain counterparts, their relative concentration can indicate the extent of microbial degradation an oil spill has undergone. d-nb.info This makes them valuable in assessing the natural attenuation of petroleum in soil and water. nih.gov

Biosynthetic Pathways and Natural Product Isolation

This compound is recognized as a natural product, having been isolated from a variety of organisms, ranging from bacteria and fungi to insects and plants. uliege.bescielo.brnih.govnaturalproducts.net Its biosynthesis is rooted in the fundamental pathways of fatty acid metabolism, which are modified to produce hydrocarbons. The production of a branched-chain alkane like this compound requires specific enzymatic machinery capable of introducing a methyl group at a defined position along the carbon chain.

The de novo biosynthesis of alkanes, including this compound, is primarily derived from fatty acid precursors. Two major enzymatic pathways are known to produce hydrocarbons from fatty acids in nature:

Decarbonylation Pathway: This pathway involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) to a fatty aldehyde, followed by the removal of a carbonyl group by an aldehyde-deformylating oxygenase (ADO), also known as aldehyde decarbonylase. researchgate.net This results in an alkane that is one carbon shorter than the original fatty acid precursor.

Decarboxylation Pathway: This pathway involves the direct removal of the carboxyl group from a fatty acid, catalyzed by a fatty acid decarboxylase, to yield a hydrocarbon. researchgate.net

For the synthesis of a branched-chain alkane such as this compound, the process must start with a branched-chain fatty acid. The biosynthesis of these initial building blocks often involves the use of alternative starter units instead of the usual acetyl-CoA. For instance, the biosynthesis of anteiso-fatty acids, which have a methyl branch at the third carbon from the methyl end, can be initiated with 2-methylbutyryl-CoA, a metabolite derived from the amino acid L-isoleucine. google.com An analogous pathway starting with a primer that ultimately places the methyl group at the C-3 position of the dodecane (B42187) chain is the presumed route for this compound biosynthesis. While the specific enzymes responsible for the final steps in this compound synthesis have not been fully characterized in most organisms, the general pathways provide a clear framework for its formation.

This compound has been identified as a constituent in a diverse array of organisms and complex natural substances. Its role varies from being a component of insect cuticular hydrocarbons and pheromones to a volatile signal molecule in plants and microbes.

Invertebrates: It has been reported in the marine annelid worm Platynereis dumerilii. nih.govnaturalproducts.net In insects, it was identified as a component of the Dufour's gland secretion in the harvester ant Pogonomyrmex occidentalis, where such glandular compounds often function in chemical communication. kuleuven.be

Plants: The compound is found in the plant kingdom, with reports of its presence in chickpea seeds (Cicer arietinum) and as a volatile emitted from walnut fruit (Juglans regia). thegoodscentscompany.comnih.gov

Microorganisms: As mentioned previously, this compound is a metabolite of the bacterium Fictibacillus barbaricus and the fungi Aspergillus flavus and Fusarium verticillioides. uliege.bescielo.br

Complex Mixtures: It is also a component of propolis, a resinous mixture produced by honeybees from plant sources. conicet.gov.ar Its presence in propolis is likely derived from the plant resins collected by the bees.

The table below details the specific organisms and biogenic mixtures where this compound has been documented.

| Kingdom | Phylum/Division | Organism/Mixture | Specific Finding |

| Animalia | Annelida | Platynereis dumerilii (Annelid worm) | Reported as a natural product. nih.govnaturalproducts.net |

| Animalia | Arthropoda | Pogonomyrmex occidentalis (Harvester ant) | Component of Dufour's gland secretion. kuleuven.be |

| Plantae | Magnoliophyta | Cicer arietinum (Chickpea) | Found in seed volatiles. mdpi.comthegoodscentscompany.com |

| Plantae | Magnoliophyta | Juglans regia (Walnut) | Detected in fruit volatiles. nih.gov |

| Fungi | Ascomycota | Aspergillus flavus | Identified as an emitted VOC. uliege.be |

| Fungi | Ascomycota | Fusarium verticillioides | Identified as an emitted VOC. uliege.be |

| Bacteria | Firmicutes | Fictibacillus barbaricus | Identified as a secondary metabolite. scielo.br |

| Biogenic Mixture | - | Propolis | Detected as a volatile component. conicet.gov.ar |

| Biogenic Mixture | - | Manure | Detected in volatiles from horse and donkey manure. omu.edu.tr |

Future Perspectives and Emerging Research Avenues for 3 Methyldodecane

Development of Next-Generation Synthetic Methodologies

The synthesis of branched alkanes like 3-methyldodecane is evolving from traditional chemical routes to more efficient, sustainable, and precise next-generation methodologies. This evolution is critical for producing analytical standards, studying structure-property relationships, and developing renewable fuels.

Historically, the synthesis of branched alkanes often relied on methods like the Grignard reaction, followed by dehydration and hydrogenation, to produce specific isomers for identification in complex mixtures like petroleum's Unresolved Complex Mixture (UCM). plymouth.ac.ukplymouth.ac.uk While effective for creating model compounds, these methods can lack the efficiency and environmental friendliness required for larger-scale or industrial applications.

Future research is focused on several key areas:

Chemo-catalytic Approaches from Biomass: A significant trend is the synthesis of branched alkanes from renewable feedstocks. researchgate.net For instance, biomass-derived levulinic acid can be converted through a three-step process into valuable C7-C10 branched alkanes using a Raney Ni catalyst for the final hydrodeoxygenation step. researchgate.net This highlights a move towards creating "drop-in" biofuels and reducing reliance on fossil fuels. researchgate.net

Biocatalysis and Synthetic Biology: The use of enzymes and engineered microorganisms offers unparalleled specificity and milder reaction conditions. Advances in synthetic biology are enabling the discovery and engineering of biosynthetic gene clusters (BGCs) for alkane production. nih.gov Researchers are working to engineer cyanobacteria to convert carbon dioxide directly into alkanes for biofuels, with systems biology approaches being used to optimize metabolic pathways for higher yields. caister.com

Advanced Catalysis: The development of novel catalysts is central to next-generation synthesis. This includes new organocatalytic methods and C-H activation techniques that allow for more direct and selective functionalization of hydrocarbon chains. soci.org Such methods could provide more efficient pathways to this compound and its derivatives, expanding the available chemical diversity for research and application. broadinstitute.org

These emerging synthetic strategies are summarized in the table below.

| Methodology | Description | Key Advantages | Relevant Research Focus |

| Chemo-catalysis | Use of chemical catalysts to convert biomass-derived platform molecules (e.g., levulinic acid, mesityl oxide) into branched alkanes. researchgate.netresearchgate.net | Utilizes renewable feedstocks; potential for large-scale production of biofuels. researchgate.net | Catalyst development (e.g., Raney Ni); process optimization. researchgate.net |

| Biocatalysis | Employment of isolated enzymes or whole-cell microorganisms to perform specific synthetic steps or entire pathways. soci.org | High selectivity (regio- and stereoselectivity); mild reaction conditions; environmentally benign. | Enzyme discovery and engineering; pathway construction. caister.com |

| Synthetic Biology | Designing and constructing new biological parts, devices, and systems; includes refactoring biosynthetic gene clusters (BGCs) for expression in surrogate hosts. nih.gov | Access to novel structures; potential for sustainable, self-replicating production systems. | Genome editing (CRISPR-Cas9); heterologous expression of BGCs. nih.gov |

| Advanced Homogeneous Catalysis | Development of new catalytic reactions, such as novel C-H activation or organocatalysis, for more efficient and selective synthesis. soci.org | Increased reaction efficiency; novel bond formations; access to previously difficult-to-synthesize structures. | New catalyst design; expanding reaction scope. broadinstitute.org |

Integration of Omics Technologies in Environmental Studies

Understanding the environmental fate and impact of this compound requires a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insight into how microorganisms interact with and degrade hydrocarbons in complex ecosystems. frontiersin.orgnih.gov

Traditional culture-based methods have limitations, as many environmentally relevant microbes are unculturable. frontiersin.org Omics approaches overcome this by directly analyzing the genetic material, proteins, and metabolites of an entire microbial community in situ. frontiersin.orgnih.gov

Metagenomics and Genomics: These tools help identify the microorganisms present in a contaminated environment and their genetic potential for degrading compounds like this compound. By sequencing the entire DNA from an environmental sample, researchers can discover novel genes and reconstruct metabolic pathways for hydrocarbon degradation. frontiersin.org

Metatranscriptomics and Metaproteomics: These technologies reveal which genes are actively being expressed and which proteins are being produced by the microbial community. frontiersin.org This is crucial for determining the active biodegradation pathways and identifying the key microbial players responding to the presence of this compound. A multi-omics study on Pseudomonas aeruginosa grown on n-alkanes, for example, revealed the specific sets of genes and proteins induced during hydrocarbon consumption. nih.govosti.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a system. In environmental studies, metabolomics can identify the breakdown products of this compound, helping to elucidate degradation pathways. unibo.it For instance, this compound has been identified as a volatile organic compound (VOC) in studies of fermented foods and indoor air, demonstrating the ability of metabolomics to detect this compound in complex matrices. unibo.itmdpi.comresearchgate.net

The application of these technologies in studying alkane biodegradation is summarized in the table below.

| Omics Technology | Information Provided | Application to this compound Studies |

| Metagenomics | "Who is there?" - Identifies microbial species and their genetic potential. frontiersin.org | Discovering bacteria in soil or water that possess genes for alkane hydroxylases capable of initiating this compound degradation. |

| Metatranscriptomics | "What are they doing?" - Quantifies gene expression (mRNA) to show active processes. frontiersin.org | Determining if the genes for alkane degradation are "turned on" in a microbial community upon exposure to this compound. |

| Metaproteomics | "What are the functional tools?" - Identifies the proteins present, indicating functional capability. frontiersin.org | Detecting the specific enzymes (e.g., hydroxylases, dehydrogenases) being produced to break down this compound. |

| Metabolomics | "What are the chemical outcomes?" - Profiles the metabolites and byproducts of cellular processes. unibo.it | Identifying the intermediate and final products of this compound biodegradation to confirm degradation pathways. |

Advancement in In-situ and Real-time Analytical Monitoring

The monitoring of volatile organic compounds (VOCs) like this compound in the environment is undergoing a technological revolution. Traditional methods involving sample collection followed by off-site laboratory analysis (e.g., GC-MS) are often time-consuming and may not capture the dynamic nature of VOC concentrations. igi-global.com Emerging technologies are focused on providing in-situ, real-time data, which is crucial for applications in air quality monitoring, industrial process control, and environmental remediation. sandia.govmdpi.com

Key advancements include:

Mass Spectrometry-Based Techniques: Instruments like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for continuous, near-real-time measurement of VOCs at very low concentrations (ppb levels). copernicus.orgiu.edu These techniques are increasingly used for long-term atmospheric monitoring, providing high-resolution data on the temporal variability of compounds like this compound. copernicus.org Ion Mobility Spectrometry (IMS) is another powerful tool known for its high sensitivity and portability, making it suitable for field applications. nih.gov

Micro-Chemical Sensors: The development of miniaturized sensor arrays, or "electronic noses," represents a major leap forward for in-situ monitoring. sandia.gov Chemiresistor sensors, which consist of a polymer-carbon composite that changes resistance upon absorbing VOCs, can be deployed in arrays where each sensor has a slightly different response. igi-global.com These waterproof and robust systems can be placed in the subsurface to monitor contaminant plumes in soil and groundwater over long periods. sandia.gov

Wearable and Portable Devices: Research is also moving towards highly portable and even wearable sensors. For example, a wearable sensor has been developed to monitor methanol (B129727) emissions directly from plant leaves, showcasing the potential for creating low-cost, easy-to-use devices for monitoring specific VOCs in various settings. acs.org

The following table compares emerging analytical monitoring techniques for VOCs.

| Technology | Principle of Operation | Key Features | Application for this compound |

| Proton-Transfer-Reaction MS (PTR-MS) | Soft chemical ionization using H₃O⁺ ions followed by mass analysis. copernicus.org | Real-time, high sensitivity (ppb-ppt), quantitative. | Continuous monitoring of ambient air quality in urban or industrial areas. mdpi.comcopernicus.org |

| Chemiresistor Arrays | VOCs absorb into a polymer, causing it to swell and change electrical resistance. igi-global.comsandia.gov | Low cost, suitable for long-term in-situ deployment, can be used in water and soil. sandia.gov | Monitoring subsurface contamination at remediation sites or industrial facilities. |

| Ion Mobility Spectrometry (IMS) | Ions are separated based on their size and shape as they drift through a gas under an electric field. nih.gov | High sensitivity, rapid analysis, portable. nih.gov | Field screening for environmental VOCs, security, and medical diagnostics. |

| Wearable Sensors | Miniaturized electrochemical or composite-based sensors designed for direct contact or close proximity monitoring. acs.org | Highly portable, low cost, continuous personal or source-specific monitoring. | Potential for monitoring personal exposure or emissions from specific sources like plants or industrial leaks. |

Novel Computational Approaches for Mechanistic Understanding

Alongside experimental advances, novel computational approaches are providing powerful tools to understand the behavior of this compound at a molecular level. These in silico methods can elucidate complex mechanisms that are difficult to observe experimentally, from predicting physical properties to modeling enzymatic reactions.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This approach is used to predict bulk properties of alkanes, such as viscosity and density, by simulating their collective behavior. cam.ac.uk For this compound, MD can be used to understand its interactions with other molecules, such as its partitioning into cell membranes or its behavior at liquid-air interfaces, which is crucial for understanding its environmental fate and bioavailability. A recent study used MD simulations to investigate the stability of a docked complex involving a methyldodecane derivative and a target protein. frontiersin.orgnih.gov

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) are used to study the electronic structure of molecules and model chemical reactions with high accuracy. frontiersin.org DFT can be applied to elucidate the step-by-step mechanism of this compound biodegradation. For example, it could be used to calculate the energy barriers for the initial activation step by an alkane hydroxylase or for subsequent steps in a degradation pathway like fumarate (B1241708) addition or carboxylation. frontiersin.orgnih.gov This provides fundamental insights into why certain pathways are preferred and how enzymes achieve their catalytic power.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. igem.wiki In the context of this compound, docking can be used to model how the molecule fits into the active site of a degrading enzyme, such as a cytochrome P450 monooxygenase. igem.wiki This helps in understanding substrate specificity and can guide protein engineering efforts to improve an enzyme's degradation efficiency. frontiersin.orgnih.gov

These computational tools are synergistic, with QM providing detailed mechanistic data on reactions, which can then be used to parameterize larger-scale MD simulations.

| Computational Method | Purpose | Example Application for this compound |

| Molecular Dynamics (MD) | Simulates the physical motion of atoms and molecules to predict properties and dynamic behavior. cam.ac.uk | Simulating the interaction of this compound with a bacterial cell membrane to understand bioavailability and toxicity. frontiersin.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to model reaction pathways and energies. frontiersin.orgnih.gov | Elucidating the reaction mechanism and transition states for the hydroxylation of this compound by a P450 enzyme. |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) within the active site of a protein. igem.wiki | Docking this compound into the active site of various known alkane hydroxylases to predict which enzymes are likely to degrade it. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their physical, chemical, or biological activity. | Developing models to predict the environmental toxicity or biodegradability of other branched alkanes based on data from this compound. |

Q & A

Q. How can computational chemistry predict novel applications of this compound in material science?

- Methodological Answer: Density functional theory (DFT) calculations assess its potential as a lubricant additive by modeling interaction energies with metal surfaces. Experimental validation includes tribological testing under controlled friction conditions, comparing results with theoretical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products